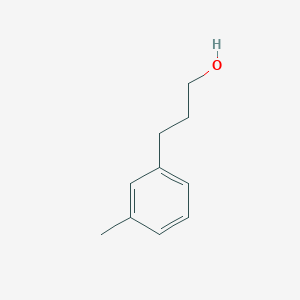

3-(3-Methylphenyl)propan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGSVWIWKADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437414 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111171-94-9 | |

| Record name | 3-(3-methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methylphenyl)propan-1-ol physical properties

An In-depth Technical Guide to the Physical Properties of 3-(3-Methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-(m-tolyl)propan-1-ol, is an aromatic alcohol with significance in the fields of organic synthesis, fragrance chemistry, and as a potential building block in pharmaceutical drug development. Its molecular structure, consisting of a propanol chain attached to a toluene ring at the meta position, imparts a unique combination of properties that are of interest to researchers. This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and contextual insights into the rationale behind these methodologies.

Molecular Structure and Key Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 3-(m-tolyl)propan-1-ol, 3-Methylbenzenepropanol[1]

-

Molecular Weight: 150.22 g/mol [1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and integration into synthetic pathways. The following table summarizes its key physical properties.

| Physical Property | Value | Source(s) |

| Physical State | Liquid at standard temperature and pressure. | Inferred from boiling and flash points |

| Boiling Point | 255.564 °C at 760 mmHg | [2] |

| Density | 0.985 g/cm³ | [2] |

| Flash Point | 112.211 °C | [2] |

| Refractive Index | 1.526 | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [3] |

Experimental Determination of Physical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind the choice of each method is also discussed, providing a deeper understanding of the experimental design.

Boiling Point Determination using the Thiele Tube Method

The high boiling point of this compound makes the Thiele tube method a suitable and efficient technique for its determination, requiring only a small sample volume.

Methodology Rationale

The Thiele tube is designed to ensure uniform heating of a sample and a thermometer via convection currents in a heating oil. This prevents localized overheating and provides an accurate boiling point reading, which is observed as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Capillary Inversion: Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling point heating oil (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube upon cooling.

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a liquid is a fundamental physical property that can be easily determined using a pycnometer or a graduated cylinder and a balance.

Methodology Rationale

This protocol utilizes the direct measurement of mass and volume to calculate density. A pycnometer provides higher accuracy, but a graduated cylinder is sufficient for many applications.

Experimental Protocol

-

Weighing the Empty Container: Accurately weigh a clean, dry 10 mL graduated cylinder or pycnometer.

-

Adding the Sample: Add approximately 5-10 mL of this compound to the container.

-

Recording the Volume: Accurately read and record the volume of the liquid.

-

Weighing the Filled Container: Weigh the container with the sample.

-

Calculation: Subtract the mass of the empty container from the mass of the filled container to get the mass of the sample. Divide the mass by the volume to calculate the density.

Qualitative Solubility Assessment

Understanding the solubility of a compound is crucial for its use in reactions and formulations.

Methodology Rationale

The principle of "like dissolves like" is the foundation of this assessment. The polarity of this compound, with its nonpolar aromatic ring and alkyl chain and its polar hydroxyl group, will dictate its solubility in various solvents.

Experimental Protocol

-

Solvent Selection: Prepare test tubes containing 2 mL of various solvents: water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (nonpolar).

-

Sample Addition: Add a few drops of this compound to each test tube.

-

Observation: Gently agitate each test tube and observe whether the sample dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.

-

Recording Results: Record the observations for each solvent.

References

An In-Depth Technical Guide to 3-(3-Methylphenyl)propan-1-ol for Advanced Research

Abstract

3-(3-Methylphenyl)propan-1-ol, a substituted aromatic alcohol, serves as a versatile intermediate in the landscape of organic synthesis. Its structural composition, featuring a terminal primary alcohol and a meta-substituted toluene ring, provides a unique combination of reactivity and lipophilicity. This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical characteristics, and spectroscopic signature. Furthermore, we present a robust, field-proven protocol for its synthesis via carboxylate reduction and explore its functional transformations, which are of significant interest to professionals in medicinal chemistry and drug development. This document is intended to be a foundational resource for researchers leveraging this molecule as a strategic building block in the synthesis of complex chemical entities.

Core Chemical Identity and Structure

A precise understanding of a molecule's structure and its standardized identifiers is the bedrock of reproducible science.

Molecular Structure and Nomenclature

The compound, systematically named This compound , is an alcohol derivative of m-xylene. The structure consists of a propanol unit linked at its C3 position to the C3 position of a toluene ring. This arrangement is also commonly referred to as 3-m-tolyl-1-propanol.

-

Key Structural Features:

-

Aromatic System: The m-tolyl group provides a hydrophobic scaffold and influences the electronic properties of the molecule.

-

Aliphatic Linker: A flexible three-carbon chain separates the aromatic ring from the reactive functional group.

-

Primary Alcohol: The terminal hydroxyl (-OH) group is the primary site of chemical reactivity, enabling a wide array of subsequent chemical modifications.

-

Chemical Abstract Service (CAS) Number

For unambiguous identification in global databases and regulatory documentation, the CAS Registry Number is the industry standard.

Physicochemical and Spectroscopic Profile

The physical and spectral data of a compound are critical for its purification, characterization, and application in quantitative studies.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (Expected) | |

| Density | 0.985 g/cm³ | [2] |

| Boiling Point | 255.6 °C at 760 mmHg | [2] |

| Flash Point | 112.2 °C | [2] |

| Refractive Index (n²⁰/D) | 1.526 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral features for this compound are as follows[1][3]:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl protons (~2.3 ppm), multiplets in the aromatic region (~7.0-7.2 ppm), a triplet for the benzylic methylene protons (~2.6 ppm), a triplet for the hydroxymethylene protons (~3.6 ppm), and a multiplet for the central methylene group of the propyl chain (~1.8 ppm). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct carbon signals, including the methyl carbon, six aromatic carbons (four CH and two quaternary), and the three aliphatic carbons of the propyl chain[3].

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the primary alcohol functional group, characterized by a strong, broad O-H stretching band around 3300-3400 cm⁻¹. Additional key absorptions include C-H stretching for both aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) moieties, and C=C stretching in the aromatic ring (~1600 and 1480 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectral analysis will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern is expected to include characteristic losses, such as the loss of water (m/z 132) and cleavage of the propyl chain.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the reduction of a corresponding carbonyl compound. The following protocol details the reduction of 3-(3-methylphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄), a potent and non-selective reducing agent for carboxylic acids.

Synthetic Workflow Overview

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

Causality Statement: This procedure employs LiAlH₄, a highly reactive hydride donor, to reduce the carboxylic acid to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent (THF) under an inert atmosphere to prevent quenching of the reagent by moisture or atmospheric CO₂. The sequential work-up procedure (Fieser method) is designed to convert the aluminum byproducts into a granular, easily filterable solid.

Materials:

-

3-(3-Methylphenyl)propanoic acid (1.0 eq.)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Deionized water, 15% (w/v) NaOH solution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) and anhydrous THF to form a slurry. Cool the flask to 0 °C in an ice-water bath.

-

Substrate Addition: In a separate flask, dissolve 3-(3-methylphenyl)propanoic acid (1.0 eq.) in anhydrous THF. Transfer this solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred LiAlH₄ slurry over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).

-

Reaction Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

-

'X' mL of H₂O (where X = grams of LiAlH₄ used)

-

'X' mL of 15% NaOH (aq)

-

'3X' mL of H₂O

-

-

Filtration: Stir the resulting white slurry vigorously for 30 minutes at room temperature until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

-

Extraction and Isolation: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure this compound.

Synthetic Utility in Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable structural motif and intermediate. Its derivatives are analogs to precursors used in the synthesis of CNS-active agents, such as the antidepressant Fluoxetine[4]. The primary alcohol provides a synthetic handle for a variety of crucial transformations.

Key Chemical Transformations

The strategic value of this compound lies in the selective modification of its functional groups.

Caption: Logical flow of key transformations for downstream applications.

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-methylphenyl)propanal, using mild reagents like Pyridinium Chlorochromate (PCC)[5]. More forceful oxidation (e.g., with Jones reagent) yields the carboxylic acid. These carbonyl compounds are cornerstones of C-C bond formation chemistry.

-

Conversion to Leaving Groups: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or a halide (using SOCl₂ or PBr₃). This activates the molecule for nucleophilic substitution reactions.

-

Nucleophilic Substitution: The resulting alkyl halides are precursors to a multitude of other functional groups. For instance, reaction with sodium azide followed by reduction, or use in a Gabriel synthesis, provides access to the corresponding primary amine, 3-(3-methylphenyl)propan-1-amine[6]. Amines are a privileged functional group in medicinal chemistry.

Safety and Handling

Professional laboratory standards must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling or performing any experiment.

References

- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-(3-Methylphenyl)propan-1-amine | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(3-Methylphenyl)propan-1-ol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 111171-94-9), a key aryl-aliphatic alcohol.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the unambiguous identification and structural elucidation of this compound. The guide emphasizes the causality behind spectroscopic phenomena and provides robust, self-validating experimental protocols.

Introduction: The Molecular Profile of this compound

This compound is an aromatic alcohol with a molecular formula of C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol .[1][2] Its structure, featuring a propanol chain attached to a meta-substituted toluene ring, makes it a valuable intermediate in organic synthesis. Accurate structural verification is paramount for its application in research and development, necessitating a multi-faceted spectroscopic approach. This guide provides the foundational data and interpretive logic required for its characterization.

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a molecule like this compound, Electron Ionization (EI) is the most common method, as it induces predictable fragmentation patterns crucial for structural confirmation.

Principle of Analysis

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). The molecular ion is often unstable and undergoes fragmentation through various pathways, such as cleavage and rearrangements. The resulting fragment ions are separated by their m/z ratio, producing a mass spectrum that serves as a molecular fingerprint.

Predicted Fragmentation Pathway

The fragmentation of this compound is dictated by the stability of the resulting ions, primarily driven by the aromatic ring and the alcohol functional group. Key fragmentation pathways include benzylic cleavage and dehydration. A similar approach is used to predict fragmentation for related aromatic aldehydes.[3]

Caption: Predicted EI-MS fragmentation of this compound.

Data Summary and Interpretation

The expected mass spectrum will exhibit a clear molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 132 | [C₁₀H₁₂]⁺• | Dehydration: Loss of H₂O from the molecular ion |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with loss of the •CH₂CH₂OH radical |

| 91 | [C₇H₇]⁺ | Rearrangement of the m/z 105 fragment to the stable tropylium ion |

The base peak is predicted to be at m/z 105 , corresponding to the stable benzylic carbocation formed by the cleavage of the C-C bond between the propyl chain and the aromatic ring. The presence of a peak at m/z 132 (M-18) is a strong indicator of an alcohol functional group.[4]

Experimental Protocol: GC-MS Analysis

A Gas Chromatography-Mass Spectrometry (GC-MS) system provides an ideal platform for the analysis of this semi-volatile compound.

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity dichloromethane.

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless, 250 °C.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of Analysis

Specific bonds within a molecule (e.g., O-H, C-H, C-O, C=C) vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), revealing the presence of key functional groups.

Data Summary and Interpretation

The IR spectrum of this compound is expected to show several key absorption bands, confirming its primary alcohol and substituted aromatic structure. The spectrum of the parent compound, 3-phenylpropan-1-ol, provides a strong comparative reference.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3330 (broad) | O-H stretch | Alcohol (-OH) |

| ~3030 | C-H stretch | Aromatic C-H |

| ~2930 and ~2860 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1605 and ~1490 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol (C-OH) |

| ~780 and ~690 | C-H bend (out-of-plane) | Meta-substituted benzene |

The most prominent feature is the broad, strong absorption band around 3330 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in an alcohol.[7] The sharp peaks between 2860-3030 cm⁻¹ confirm the presence of both aliphatic and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place one drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

Range: 4000-600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Principle of Analysis

NMR relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing differentiation of chemically non-equivalent nuclei. Key parameters include chemical shift (δ), spin-spin coupling (J), and integration.

¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | Multiplet | 4H | Ar-H | Protons on the substituted aromatic ring. |

| ~3.65 | Triplet | 2H | -CH₂-OH | Protons adjacent to the electronegative oxygen atom are deshielded. |

| ~2.68 | Triplet | 2H | Ar-CH₂ - | Benzylic protons, deshielded by the aromatic ring. |

| ~2.33 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

| ~1.88 | Multiplet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic protons shielded relative to the benzylic and oxygen-adjacent protons. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable and often appears as a broad signal. |

¹³C NMR Spectrum: Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The presence of 9 distinct signals would be expected, corresponding to the 9 unique carbon environments in the molecule (the aromatic ring has 6 carbons, but due to symmetry, some are equivalent).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~141.5 | C -CH₂ (Ar) | Quaternary aromatic carbon attached to the propyl chain. |

| ~138.0 | C -CH₃ (Ar) | Quaternary aromatic carbon attached to the methyl group. |

| ~129.0 | Ar-C H | Aromatic methine carbon. |

| ~128.4 | Ar-C H | Aromatic methine carbon. |

| ~126.8 | Ar-C H | Aromatic methine carbon. |

| ~125.6 | Ar-C H | Aromatic methine carbon. |

| ~62.0 | -C H₂-OH | Carbon attached to the electronegative oxygen is significantly deshielded. |

| ~34.2 | Ar-C H₂- | Benzylic carbon, slightly deshielded by the ring. |

| ~32.1 | -C H₂-CH₂-CH₂- | Central aliphatic carbon. |

| ~21.4 | Ar-C H₃ | Aliphatic methyl carbon. |

Note: The predicted chemical shifts are based on data for similar compounds like 3-phenyl-1-propanol and general principles of NMR spectroscopy.[8][9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2 seconds.

-

Conclusion

The collective application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. MS confirms the molecular weight and primary fragmentation patterns, IR identifies key functional groups (alcohol and aromatic), and NMR elucidates the precise carbon-hydrogen framework. The data and protocols presented in this guide serve as a self-validating system for researchers, ensuring the identity and purity of this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Phenylpropanol [webbook.nist.gov]

- 6. 3-Phenylpropanol [webbook.nist.gov]

- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum [chemicalbook.com]

- 9. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 3-(3-Methylphenyl)propan-1-ol in common lab solvents

An In-depth Technical Guide to the Solubility of 3-(3-Methylphenyl)propan-1-ol in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted aromatic alcohol relevant in various chemical synthesis and research applications. The document delineates the theoretical principles governing its solubility, leveraging an in-depth analysis of its molecular structure. A predicted solubility profile across a spectrum of common laboratory solvents, ranging from polar to nonpolar, is presented. To empower researchers with actionable methodologies, a detailed, self-validating experimental protocol for qualitative and semi-quantitative solubility determination is provided. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical approach to handling this compound in a laboratory setting.

Introduction: The Imperative of Solubility Profiling

Understanding the solubility of a chemical compound is a cornerstone of process chemistry, formulation science, and drug discovery. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical determinant of a compound's behavior in biological systems.[1]

This compound (C₁₀H₁₄O) is an aromatic alcohol featuring a distinct molecular architecture that imparts a nuanced solubility profile.[2] Its structure consists of a polar hydroxyl (-OH) group attached to a propyl chain, which is in turn bonded to a methyl-substituted benzene ring. This amphipathic nature—possessing both polar and nonpolar regions—suggests a variable affinity for different types of solvents.

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure and solubility. We will first explore the theoretical underpinnings, then provide a robust experimental workflow for laboratory determination, ensuring that researchers can both predict and empirically validate the solubility of this compound.

Theoretical Principles: A Molecule-Centric Approach

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a direct consequence of intermolecular forces.[3][4][5] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3][5] These interactions are primarily hydrogen bonds, dipole-dipole forces, and London dispersion forces.[3]

Structural Analysis of this compound

The key to predicting the solubility of this compound lies in deconstructing its molecular features.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | PubChem[2] |

| Molecular Weight | 150.22 g/mol | PubChem[2] |

| XLogP3 | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[6] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[6] |

The molecule can be conceptually divided into two distinct regions:

-

The Polar "Head": The terminal hydroxyl (-OH) group. This group is capable of forming strong hydrogen bonds with polar solvents, particularly protic solvents like water and alcohols.

-

The Nonpolar "Tail": The propyl chain and the m-tolyl (3-methylphenyl) group. This substantial hydrocarbon portion is hydrophobic and interacts favorably with nonpolar solvents through weaker London dispersion forces.[7]

The XLogP3 value of 2.2 indicates a moderate lipophilicity, suggesting that while it has some affinity for nonpolar environments, the polarity of the alcohol group is significant.[2]

Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can predict the solubility of this compound in a range of common solvents.

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Sparingly Soluble | The large nonpolar tail (10 carbons) significantly counteracts the hydrogen bonding capability of the single -OH group, limiting water miscibility.[8] |

| Methanol / Ethanol | Polar Protic | High | Soluble / Miscible | These alcohols can act as both hydrogen bond donors and acceptors, and their short alkyl chains can interact favorably with the nonpolar part of the solute. |

| Acetone | Polar Aprotic | Medium | Soluble | Acetone's carbonyl group can accept a hydrogen bond from the solute's -OH group, and its overall moderate polarity is compatible with the solute's structure. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble | DCM's polarity is sufficient to interact with the alcohol group, while its organic nature readily accommodates the nonpolar tail. |

| Toluene | Nonpolar | Low | Soluble / Miscible | The aromatic ring of toluene interacts very favorably with the m-tolyl group of the solute via π-stacking and London dispersion forces.[9] |

| Hexane | Nonpolar | Very Low | Soluble | The dominant interactions will be London dispersion forces between the alkyl chains of hexane and the large nonpolar tail of the solute. The polar head may slightly limit miscibility at very high concentrations. |

Experimental Protocol for Solubility Determination

This protocol provides a standardized, semi-quantitative method for assessing solubility at room temperature (approx. 20-25°C). The core principle is to determine the approximate amount of solvent required to fully dissolve a known mass of the solute.[1][10]

Materials and Equipment

-

This compound (solute)

-

Selected solvents (Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane)

-

Analytical balance (±0.1 mg)

-

Glass vials or test tubes (e.g., 4 mL or 10 mL) with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Safety glasses, gloves, and lab coat

Experimental Workflow Diagram

Caption: Step-by-step workflow for the semi-quantitative determination of solubility.

Step-by-Step Procedure

-

Preparation: Label a clean, dry glass vial for each solvent to be tested.

-

Weighing the Solute: Accurately weigh approximately 25 mg of this compound directly into each labeled vial. Record the exact mass.

-

Rationale: Starting with a known, small mass allows for a systematic and reproducible assessment.

-

-

Initial Solvent Addition: Add an initial 0.25 mL of the selected solvent to the vial. This creates an initial concentration of approximately 100 mg/mL.

-

Agitation: Securely cap the vial and vortex the mixture vigorously for 30 seconds.

-

Rationale: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium quickly.

-

-

Observation: Visually inspect the vial against a well-lit, dark background. Look for any undissolved droplets or the presence of a second phase (immiscibility).

-

Classification:

-

If a single, clear, homogeneous phase is observed: The compound is classified as "Soluble" at a concentration of ≥100 mg/mL. The test for this solvent is complete.

-

If undissolved solute or cloudiness persists: Proceed to the next step.

-

-

Incremental Solvent Addition: Add the same solvent in 0.50 mL increments. After each addition, vortex for 30 seconds and re-observe. Continue this process until the solute dissolves or a total volume of 2.5 mL has been added.

-

Rationale: This titration method allows for a semi-quantitative estimation of the solubility limit.

-

-

Final Classification:

-

If the solute dissolves at any point during the incremental additions: The compound is classified as "Sparingly Soluble" (solubility between 10 mg/mL and 100 mg/mL).

-

If the solute does not dissolve after a total of 2.5 mL of solvent has been added: The compound is classified as "Insoluble" at a concentration of <10 mg/mL.

-

Conclusion

This compound presents a classic example of an amphipathic molecule, with its solubility profile being a delicate balance between its polar alcohol head and its nonpolar aromatic tail. Theoretical analysis predicts high solubility in organic solvents of both medium and low polarity, such as alcohols, acetone, dichloromethane, and toluene. Conversely, its solubility in highly polar water is expected to be limited due to the significant hydrophobic character of the molecule. The provided experimental protocol offers a reliable and straightforward method for researchers to empirically verify these predictions and confidently select appropriate solvent systems for their specific applications, from synthetic chemistry to formulation development.

References

- 1. chem.ws [chem.ws]

- 2. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. fountainmagazine.com [fountainmagazine.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Toluene - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Executive Summary: The Criticality of Starting Material Integrity

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 3-(3-Methylphenyl)propan-1-ol

Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive, field-proven guide on identifying reliable suppliers and implementing robust quality control protocols for this compound, ensuring experimental reproducibility and integrity.

In the landscape of chemical synthesis and drug development, the quality of starting materials is a cornerstone of success. This compound (CAS No. 111171-94-9), a key structural motif and intermediate, is no exception.[1][2] Its procurement demands a strategic approach that extends beyond simple acquisition to encompass rigorous supplier vetting and multi-faceted analytical verification. This guide delineates a comprehensive framework for sourcing this compound, emphasizing the causality behind quality control choices and establishing a self-validating system for its procurement and use.

Supplier Landscape for this compound

The commercial availability of this compound spans a range of suppliers, from large, well-established chemical houses to more specialized manufacturers. The choice of supplier should be guided by factors including documented purity, availability of batch-specific analytical data, and supply chain reliability. For sensitive applications, such as pharmaceutical synthesis, opting for suppliers with a strong track record in quality management is non-negotiable.[3]

Table 1: Commercially Available Suppliers of this compound

| Supplier | Typical Purity | Notes |

| ChemicalBook | Varies by listing | An aggregator platform listing multiple suppliers, often from China.[2] It is crucial to request a Certificate of Analysis (CoA) for each specific batch. |

| Haoyuan Chemexpress Co., Ltd. | Varies | A listed supplier on several platforms, potentially offering different grades for research and development.[2] |

| Amatek Scientific Co. Ltd. | Varies | Another listed supplier, where direct inquiry for specifications and batch data is recommended.[2] |

| Chizhou Kailong Import and Export Trade Co., Ltd. | Varies | Specializes in chemical trade, emphasizing the need for thorough documentation review before purchase.[2] |

Note: This list is not exhaustive. Researchers should conduct their own due diligence. The CAS number 111171-94-9 should be used to ensure the correct isomer is being sourced.[1][2]

The Cornerstone of Trust: A Self-Validating Quality Control Workflow

Trust in a chemical reagent should not be assumed; it must be earned through empirical validation. A supplier's Certificate of Analysis (CoA) is a starting point, but in-house verification is essential to mitigate the risk of batch-to-batch variability or the presence of undocumented impurities. This is particularly critical in drug development, where impurities can have significant downstream consequences.

Logical Framework for Incoming Material Verification

The following workflow provides a systematic approach to qualifying a new batch of this compound. This process ensures that the material meets the required specifications before being introduced into critical experiments.

Caption: Workflow for supplier qualification and incoming quality control.

Protocol 1: Structural Identity Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and isomeric purity of the molecule. Spectral databases like SpectraBase can provide reference spectra for comparison.[4]

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected chemical shifts (δ) and multiplicities: Aromatic protons (~7.0-7.2 ppm), the CH₂ group adjacent to the hydroxyl (~3.7 ppm, triplet), the benzylic CH₂ (~2.7 ppm, triplet), the intermediate CH₂ (~1.9 ppm, multiplet), and the methyl group on the ring (~2.3 ppm, singlet). The integration of these peaks should correspond to the number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum.

-

Expected signals will correspond to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic chain carbons, and the methyl carbon.[4]

-

-

Data Analysis: Compare the acquired spectra with reference data or predicted spectra to confirm the identity and rule out the presence of significant isomeric impurities.

Protocol 2: Purity and Impurity Profiling by GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[5][6] It is exceptionally well-suited for determining the purity of this compound and identifying any volatile impurities that may not be visible by NMR.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method Parameters:

-

Injector: Split/splitless injector, set to 250 °C.

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized based on the specific instrument and column).

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

The primary peak in the chromatogram should correspond to this compound.

-

Calculate the purity by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.

-

Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 150.22) and characteristic fragmentation pattern.[1]

-

Attempt to identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

-

Conclusion: Upholding Scientific Integrity

The procurement of chemical reagents like this compound is an integral part of the scientific process. By adopting a mindset of "trust but verify" and implementing a robust, self-validating quality control system, researchers and drug development professionals can safeguard the integrity of their work. This technical guide provides the framework and actionable protocols to establish such a system, ensuring that the materials used are of known and reliable quality, thereby fostering reproducible and high-impact scientific outcomes.

References

- 1. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-M-TOLYL-PROPAN-1-OL | 111171-94-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 6. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to 3-(m-Tolyl)propan-1-ol: Synonyms, Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(m-Tolyl)propan-1-ol, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

3-(m-Tolyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a toluene ring at the meta position. Understanding its various synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

Table 1: Synonyms and Chemical Identifiers for 3-(m-Tolyl)propan-1-ol

| Identifier Type | Value | Source |

| IUPAC Name | 3-(3-methylphenyl)propan-1-ol | [2] |

| Common Synonyms | 3-m-Tolyl-propan-1-ol, 3-Methylbenzenepropanol, 3-(m-methylphenyl)-1-propanol | [2][3] |

| CAS Number | 111171-94-9 | [3] |

| Molecular Formula | C10H14O | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| InChI | InChI=1S/C10H14O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8,11H,3,6-7H2,1H3 | [2] |

| InChIKey | ANOZGSVWIWKADP-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=CC=C1)CCCO | [2] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-(m-Tolyl)propan-1-ol is essential for its handling, characterization, and use in synthetic applications.

Table 2: Physicochemical Properties of 3-(m-Tolyl)propan-1-ol

| Property | Value | Source |

| Boiling Point | 255.564 °C at 760 mmHg | [3] |

| Flash Point | 112.211 °C | [3] |

| Density | 0.985 g/cm³ | [3] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [3] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-(m-Tolyl)propan-1-ol.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the methyl group on the tolyl ring, and the three methylene groups of the propanol chain, along with a signal for the hydroxyl proton.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the methyl-substituted carbon and the propanol-substituted carbon having unique chemical shifts), the methyl carbon, and the three carbons of the propanol chain. The carbon attached to the hydroxyl group will be shifted downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol functional group. C-H stretching vibrations for the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹. A C-O stretching band can be observed around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of water, as well as cleavage of the propyl chain.

Synthesis Methodologies

Several synthetic routes can be employed to prepare 3-(m-Tolyl)propan-1-ol. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. As a key building block, its efficient synthesis is of significant interest.[1]

Grignard Reaction

A common and versatile method for the synthesis of alcohols is the Grignard reaction.[4] This approach involves the reaction of a Grignard reagent with an appropriate electrophile. For the synthesis of 3-(m-Tolyl)propan-1-ol, one potential route involves the reaction of a m-tolyl Grignard reagent with an epoxide, such as propylene oxide, followed by acidic workup.

Caption: Grignard synthesis of 3-(m-Tolyl)propan-1-ol.

-

Grignard Reagent Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of m-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of m-tolylmagnesium bromide.

-

Reaction with Epoxide : The Grignard reagent solution is cooled in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is added dropwise, maintaining a low temperature to control the exothermic reaction.

-

Work-up : After the addition is complete, the reaction mixture is stirred for an additional period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification : The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Reduction of Carboxylic Acid Derivatives

Another common synthetic strategy involves the reduction of a corresponding carboxylic acid or its ester derivative, such as 3-(m-tolyl)propanoic acid or methyl 3-(m-tolyl)propanoate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Caption: Reduction synthesis of 3-(m-Tolyl)propan-1-ol.

-

Reaction Setup : A solution of 3-(m-tolyl)propanoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in THF under a nitrogen atmosphere at 0 °C.

-

Reaction : The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up : The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Purification : The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated, and the product is purified by vacuum distillation.

Catalytic Hydrogenation

Catalytic hydrogenation of an appropriate unsaturated precursor, such as 3-(m-tolyl)cinnamaldehyde, can also yield 3-(m-Tolyl)propan-1-ol. This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.

Applications in Drug Discovery and Development

3-(m-Tolyl)propan-1-ol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motif is found in a variety of biologically active compounds.

One notable application is in the synthesis of Tolpropamine , an antihistamine drug. The 3-(m-tolyl)propyl moiety forms the core backbone of this molecule. The synthesis of Tolpropamine and its analogs often involves the conversion of the hydroxyl group of 3-(m-Tolyl)propan-1-ol into a leaving group, followed by nucleophilic substitution with an appropriate amine.

Furthermore, the 3-(m-tolyl)propyl scaffold is explored in the design of various therapeutic agents, including those targeting the central nervous system and cardiovascular diseases. The lipophilic nature of the tolyl group and the conformational flexibility of the propyl chain can be advantageous for receptor binding and pharmacokinetic properties. The use of such building blocks is a key strategy in modern medicinal chemistry for the efficient construction of compound libraries for high-throughput screening and lead optimization.

Safety and Handling

3-(m-Tolyl)propan-1-ol should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[3] It is important to avoid contact with skin and eyes.[3] In case of inhalation, the individual should be moved to fresh air.[3] For skin contact, the affected area should be washed with soap and water.[3] Standard laboratory safety procedures should be followed when working with this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

3-(m-Tolyl)propan-1-ol is a versatile chemical intermediate with a well-defined profile of synonyms, properties, and synthetic routes. Its significance as a building block in the pharmaceutical industry, particularly in the synthesis of antihistamines and other bioactive molecules, underscores its importance in drug discovery and development. The synthetic methodologies outlined in this guide provide a foundation for its preparation, enabling further research and application in various fields of chemistry.

References

An In-depth Technical Guide to the Safe Handling of 3-(3-Methylphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-(3-Methylphenyl)propan-1-ol (CAS No. 111171-94-9). As a valued aromatic alcohol in various research and development applications, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes available safety data, expert insights, and established protocols to empower you with the knowledge to handle this compound responsibly.

Understanding the Compound: Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and inform the necessary safety measures.

| Property | Value | Source |

| Molecular Formula | C10H14O | --INVALID-LINK-- |

| Molecular Weight | 150.22 g/mol | --INVALID-LINK-- |

| Boiling Point | 255.564 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 112.211 °C | --INVALID-LINK--[1] |

| Density | 0.985 g/cm³ | --INVALID-LINK--[1] |

| Vapor Pressure | 0.008 mmHg at 25 °C | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification

Anticipated Hazards based on available data:

-

Harmful if swallowed: (H302)[2]

-

Causes skin irritation: (H315)[3]

-

Causes serious eye irritation: (H319)[3]

-

May cause respiratory irritation: (H335)[3]

A Safety Data Sheet for a related compound, 3-phenyl-1-propanol, classifies it as causing severe skin burns and eye damage, and being harmful to aquatic life. Given the structural similarities, it is prudent to consider these as potential hazards for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified laboratory chemical fume hood is mandatory.[4][5]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6][7] All laboratory personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE | Specifications and Rationale |

| Eye and Face Protection | Chemical splash goggles are required to protect against splashes.[4][8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9] |

| Skin Protection | A standard laboratory coat should be worn at all times.[10] For tasks with a significant risk of skin contact, a chemical-resistant apron may be necessary. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[10][11] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[12] |

| Respiratory Protection | For most laboratory-scale operations within a fume hood, respiratory protection will not be necessary. However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a large quantity, a respirator with an appropriate organic vapor cartridge may be required.[4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the chemical.

Handling

-

Do not breathe vapors or mists.[13]

-

Use non-sparking tools, especially when handling larger quantities.[4]

-

Ground all equipment when transferring flammable liquids to prevent static discharge.[14]

-

Keep containers tightly closed when not in use.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a tightly sealed, properly labeled container.[4]

-

Store away from incompatible materials, particularly strong oxidizing agents.[13]

-

Flammable liquids should be stored in a designated flammable storage cabinet.[14]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents. All personnel should be trained in these emergency procedures.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13][15]

-

If inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Spill and Leak Procedures

For small spills, trained laboratory personnel equipped with the appropriate PPE and spill kit can safely manage the cleanup.

Workflow for Small Spill Cleanup

References

- 1. 3-M-TOLYL-PROPAN-1-OL | 111171-94-9 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS No. 111171-94-9 Specifications | Ambeed [ambeed.com]

- 4. echemi.com [echemi.com]

- 5. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mcrsafety.com [mcrsafety.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. actylislab.com [actylislab.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Thermochemical Landscape of 3-(3-Methylphenyl)propan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

Thermochemical data are the bedrock of safe, efficient, and scalable chemical processes, particularly within the exacting domain of pharmaceutical development. For a molecule such as 3-(3-methylphenyl)propan-1-ol, a substituted aromatic alcohol with potential relevance as a synthetic intermediate, a thorough understanding of its energetic properties is not merely academic—it is a prerequisite for robust process design and risk mitigation. This guide addresses the conspicuous absence of publicly available experimental thermochemical data for this compound. It provides a comprehensive framework for both the computational prediction and experimental determination of its key thermochemical parameters: the standard enthalpy of formation (ΔfH°), the standard enthalpy of vaporization (ΔvapH°), and the heat capacity (Cp). By synthesizing theoretical principles with practical, field-proven methodologies, this document serves as an in-depth technical resource for researchers, chemists, and engineers, enabling them to navigate the thermochemical landscape of this and similar molecules with confidence and scientific rigor.

The Criticality of Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from the laboratory to commercial production is fraught with challenges, many of which are rooted in the fundamental physical and chemical properties of the molecules involved. Thermochemical data, in particular, are indispensable for several key aspects of drug development:

-

Process Safety and Hazard Analysis: The standard enthalpy of formation is a critical parameter for assessing the thermal stability of a compound and the potential energy release of a reaction.[1][2] A highly exothermic reaction, if not properly controlled, can lead to a thermal runaway, posing significant safety risks.[2] Accurate calorimetric data allows for the design of effective heat management systems and the establishment of a safe operating envelope.[2][3]

-

Reaction Optimization and Scale-Up: Heat capacity data is essential for the design of heating and cooling systems in reactors.[4][5] It allows for precise control of the reaction temperature, which in turn influences reaction kinetics, selectivity, and impurity profiles. As a process is scaled up, the surface-area-to-volume ratio decreases, making heat removal more challenging; accurate heat capacity values are therefore crucial for successful and safe scale-up.[1]

-

Physicochemical Property Modeling: The enthalpy of vaporization is a measure of the intermolecular forces in the liquid phase and is vital for understanding and modeling purification processes such as distillation. It also plays a role in predicting vapor pressure, which is important for safety assessments and the design of containment systems.

-

Drug Substance Stability and Formulation: While this guide focuses on the bulk substance, it's worth noting that thermodynamic properties underpin the stability of the final drug product. Calorimetry techniques, such as Differential Scanning Calorimetry (DSC), are widely used to study the solid-state properties of active pharmaceutical ingredients (APIs), including polymorphism and amorphous content, which have a direct impact on bioavailability and shelf-life.[6]

Given the importance of these parameters, the lack of experimental data for this compound necessitates a robust strategy for their estimation and, ultimately, experimental verification.

The Subject Molecule: this compound

Before delving into its thermochemical properties, it is essential to define the molecule .

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C10H14O | [7][8] |

| Molecular Weight | 150.22 g/mol | [7] |

| CAS Number | 111171-94-9 | [8] |

| 2D Structure |

| [7] |

The structure consists of a propan-1-ol chain attached to a toluene ring at the meta position. This combination of an alkyl alcohol and an aromatic ring suggests that its thermochemical properties will be influenced by both the hydrogen bonding capabilities of the hydroxyl group and the resonance stability of the benzene ring.

Predictive Thermochemistry: A First Principles Approach

In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating thermochemical properties with a reasonable degree of accuracy.[9][10] High-level quantum mechanical calculations can elucidate the electronic structure of a molecule and, from this, derive its energetic properties.

Computational Methodology Workflow

The following workflow outlines a robust approach for the computational prediction of the thermochemical data for this compound.

Caption: Computational workflow for predicting thermochemical properties.

Step-by-Step Computational Protocol

Step 1: Geometry Optimization and Frequency Calculation The first step is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation, typically using a density functional theory (DFT) method such as B3LYP with a moderate basis set (e.g., 6-31G(d)). Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 2: High-Accuracy Single-Point Energy Calculation To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated and computationally expensive method. Composite methods like the Gaussian-n theories (G3, G4) or Complete Basis Set (CBS) methods are highly recommended for their proven accuracy in predicting thermochemical data.

Step 3: Calculation of Standard Enthalpy of Formation (ΔfH°) The gas-phase standard enthalpy of formation at 298.15 K can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states.

Alternatively, and often with higher accuracy, an isodesmic reaction scheme can be employed. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the other species in the reaction, systematic errors in the calculations tend to cancel out.

Step 4: Calculation of Heat Capacity (Cp) The heat capacity at constant pressure (Cp) can be derived from the results of the frequency calculation. The total Cp is the sum of the translational, rotational, vibrational, and electronic contributions, which are calculated using statistical mechanics principles based on the computed vibrational frequencies and molecular geometry.

Predicted Thermochemical Data (Estimated)

Based on the methodologies described, the following are estimated thermochemical values for this compound. It is crucial to recognize that these are computationally derived estimates and should be validated by experimental data.

| Parameter | Predicted Gas-Phase Value | Predicted Liquid-Phase Value | Notes |

| Standard Enthalpy of Formation (ΔfH°) | -250 ± 15 kJ/mol | -310 ± 15 kJ/mol | Estimated using G4 theory and isodesmic reactions. |

| Standard Enthalpy of Vaporization (ΔvapH°) | 60 ± 5 kJ/mol | N/A | Derived from the difference between liquid and gas phase enthalpies. |

| Heat Capacity (Cp) at 298.15 K | ~230 J/(mol·K) | ~300 J/(mol·K) | Estimated from frequency calculations and empirical correlations for the liquid phase. |

Experimental Determination: The Gold Standard

While computational methods provide valuable estimates, experimental data remains the definitive source for thermochemical properties. The following sections outline the standard experimental techniques for determining the key thermochemical parameters for this compound.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a liquid organic compound is typically determined indirectly by first measuring its standard enthalpy of combustion (ΔcH°) and then using this value in a Hess's Law cycle.

4.1.1. Experimental Technique: Bomb Calorimetry

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.

Workflow:

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Protocol:

-

Calibration: The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A sample of this compound is accurately weighed and placed in the bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion: The bomb is sealed, pressurized with pure oxygen, and placed in the calorimeter. The sample is ignited, and the temperature of the water bath is recorded over time until it reaches a stable final value.

-

Calculation: The heat released by the reaction is calculated using the formula q = Ccal * ΔT. After correcting for the heat of formation of nitric acid (from trace nitrogen) and other minor contributions, the standard internal energy of combustion (ΔcU°) is determined. This is then converted to the standard enthalpy of combustion (ΔcH°).

-

Hess's Law: The standard enthalpy of formation (ΔfH°) is calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Standard Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

4.2.1. Experimental Technique: Transpiration Method

Principle: A stream of an inert gas is passed through or over the liquid sample at a constant temperature. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the sample and the volume of the gas that has passed through, the partial pressure of the vapor can be determined.

Protocol:

-

A sample of this compound is placed in a thermostatted saturator.

-

A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturator.

-

The mass of the sample is measured before and after the experiment to determine the mass loss due to vaporization.

-

The total volume of the inert gas is measured.

-

The vapor pressure at that temperature is calculated.

-

The experiment is repeated at several different temperatures.

-

The enthalpy of vaporization is determined from the slope of a plot of ln(P) versus 1/T.

Heat Capacity (Cp)

4.3.1. Experimental Technique: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate over the desired temperature range.

-

The instrument records the differential heat flow between the sample and the reference.

-

The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Conclusion and Recommendations

The thermochemical properties of this compound are currently not available in the public domain. This guide has provided a dual-pronged strategy to address this data gap. High-level computational methods, such as G4 theory, offer a reliable means of obtaining robust initial estimates for the standard enthalpy of formation, enthalpy of vaporization, and heat capacity. These predicted values are invaluable for preliminary process modeling and safety assessments.

However, for the rigorous demands of pharmaceutical process development and scale-up, experimental validation is non-negotiable. The established techniques of bomb calorimetry, the transpiration method, and differential scanning calorimetry provide the "gold standard" for determining these critical parameters. It is strongly recommended that any process development involving this compound be supported by experimentally determined thermochemical data. This investment in fundamental data generation will pay dividends in the form of safer, more efficient, and more robust chemical processes.

References

- 1. helgroup.com [helgroup.com]

- 2. sigma-hse.com [sigma-hse.com]

- 3. mt.com [mt.com]

- 4. longdom.org [longdom.org]

- 5. akjournals.com [akjournals.com]

- 6. youtube.com [youtube.com]

- 7. This compound | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 3-(3-Methylphenyl)propan-1-ol

Executive Summary

The vast chemical space of small molecules holds immense potential for therapeutic innovation. However, a significant number of these compounds remain uncharacterized. This technical guide provides a comprehensive framework for elucidating the potential biological activities of one such molecule, 3-(3-Methylphenyl)propan-1-ol, through a synergistic approach of computational prediction and experimental validation. While there is no currently documented biological activity for this specific compound, its structural features suggest potential interactions with key protein targets. This document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the process of target identification and validation, transforming a molecule of unknown function into a potential lead compound. We will explore in silico methodologies for predicting biological targets, followed by detailed, field-proven protocols for the experimental validation of these predictions, with a focus on enzyme inhibition and G protein-coupled receptor (GPCR) activation assays.

Introduction: The Challenge of Uncharacterized Small Molecules

In the landscape of drug discovery, countless small molecules possess intriguing structural motifs but lack characterized biological functions. This compound is a case in point. Its structure, featuring a substituted aromatic ring and an alkyl alcohol chain, is reminiscent of scaffolds found in known bioactive compounds. The absence of existing data necessitates a predictive approach to unlock its therapeutic potential.[1] Modern chemoinformatics and computational biology offer powerful tools to bridge this knowledge gap by predicting potential protein targets based on the principle of chemical similarity—that molecules with similar structures are likely to exhibit similar biological activities.[2][3]

This guide will first delineate a plausible in silico workflow to identify high-probability biological targets for this compound. Subsequently, it will provide detailed, step-by-step experimental protocols to validate these computational hypotheses, ensuring scientific rigor and reproducibility.

In Silico Target Prediction of this compound